molecular formula C12H7BrClFO2S B1597077 4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride CAS No. 677326-82-8

4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride

Cat. No.: B1597077
CAS No.: 677326-82-8
M. Wt: 349.6 g/mol
InChI Key: HZKQJZCTZXUPIA-UHFFFAOYSA-N
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Description

4’-Bromo-2’-fluorobiphenyl-4-sulfonyl chloride is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2’-fluorobiphenyl-4-sulfonyl chloride typically involves multi-step reactions starting from commercially available biphenyl derivatives. One common method involves the bromination and fluorination of biphenyl, followed by sulfonylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-2’-fluorobiphenyl-4-sulfonyl chloride may involve large-scale reactions using automated reactors. The process may include steps such as purification and crystallization to achieve high purity of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-fluorobiphenyl-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The presence of bromine and fluorine atoms on the biphenyl ring can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-2’-fluorobiphenyl-4-sulfonyl chloride is unique due to the combination of bromine, fluorine, and sulfonyl chloride functional groups on a biphenyl backbone

Properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClFO2S/c13-9-3-6-11(12(15)7-9)8-1-4-10(5-2-8)18(14,16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKQJZCTZXUPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373668
Record name 4'-bromo-2'-fluorobiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677326-82-8
Record name 4'-bromo-2'-fluorobiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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